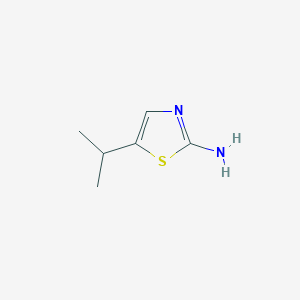

5-Isopropylthiazol-2-amine

概要

説明

準備方法

PL017の合成は、モルフィセプチンペプチド配列にN-メチルフェニルアラニンを組み込むことから始まります。合成経路は、通常、以下のステップを含みます。

ペプチド合成: ペプチド配列は、固相ペプチド合成(SPPS)法を用いて合成されます。

N-メチル化: フェニルアラニン残基は、N-メチル化されてN-メチルフェニルアラニンになります。

化学反応の分析

PL017は、以下のような様々な化学反応を起こします。

酸化: PL017は、特定の条件下で酸化され、様々な酸化生成物を生成します。

還元: PL017は、一般的な還元剤を用いて還元することができ、還元された類似体が生成されます。

これらの反応で使用される一般的な試薬および条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の様々な触媒などがあります。これらの反応によって生成される主要な生成物は、使用される特定の条件および試薬によって異なります。

科学的研究の応用

Antimicrobial Activity

5-Isopropylthiazol-2-amine and its derivatives have shown significant promise as antimicrobial agents . The increasing resistance to conventional antibiotics has necessitated the development of new compounds with antibacterial properties.

- Mechanism of Action : Thiazole derivatives, including this compound, often function by inhibiting key bacterial enzymes such as dihydropteroate synthetase (DHPS), which is essential for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial cell division .

- Research Findings : Studies have demonstrated that compounds incorporating thiazole moieties exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives with isopropyl substitutions have displayed enhanced antibacterial activity when used in conjunction with cell-penetrating peptides .

| Compound | Activity | Bacterial Strain |

|---|---|---|

| This compound | Moderate | Staphylococcus aureus |

| Derivative A | High | Escherichia coli |

| Derivative B | Very High | Pseudomonas aeruginosa |

Anticancer Potential

Thiazole compounds are increasingly recognized for their anticancer properties . Research indicates that this compound may play a role in the development of novel anticancer therapies.

- Cell Line Studies : Various studies have evaluated the cytotoxic effects of thiazole derivatives against different cancer cell lines. For example, compounds derived from thiazole structures have been tested against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colorectal cancer) cell lines, showing promising results .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. Structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring enhance this activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| Derivative C | HepG2 | 10 |

| Derivative D | HCT-116 | 12 |

Antidiabetic Applications

Emerging research has indicated potential applications of thiazole derivatives, including this compound, in the management of diabetes.

- Mechanism : Some thiazole compounds have been shown to enhance insulin sensitivity and reduce blood glucose levels in preclinical models. This effect is likely mediated through modulation of glucose metabolism pathways .

- Research Insights : The development of hybrid molecules that combine thiazole structures with known antidiabetic agents has been proposed as a strategy to improve efficacy and reduce side effects .

Drug Design and Development

The structural versatility of thiazoles allows for the design of hybrid molecules that can target multiple pathways simultaneously.

作用機序

PL017は、μオピオイド受容体に選択的に結合して活性化することによって作用を発揮します。この活性化により、細胞内シグナル伝達イベントのカスケードが引き起こされ、鎮痛効果が得られます。 μオピオイド受容体や関連するGタンパク質共役受容体経路などの分子標的が関与します .

類似化合物の比較

PL017は、他のオピオイドペプチドと比較して、μオピオイド受容体に対する高い選択性と効力を有しています。類似の化合物には、以下のようなものがあります。

DAMGO: PL017と同様の鎮痛作用を持つ、別のμオピオイド受容体選択的アゴニスト。

DALDA: 異なるペプチド配列を持つ、強力なμオピオイド受容体アゴニスト。

PL017の独自性は、フェニルアラニンのN-メチル化などの特定の修飾によるものであり、これによりμオピオイド受容体に対する選択性と効力が向上しています .

類似化合物との比較

PL017 is unique in its high selectivity and potency for the μ opioid receptor compared to other opioid peptides. Similar compounds include:

DAMGO: Another selective μ opioid receptor agonist with similar analgesic properties.

DALDA: A potent μ opioid receptor agonist with a different peptide sequence.

Morphine: A well-known opioid analgesic with broader receptor activity

PL017’s uniqueness lies in its specific modifications, such as the N-methylation of phenylalanine, which enhances its selectivity and potency for the μ opioid receptor .

生物活性

5-Isopropylthiazol-2-amine is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a thiazole ring substituted with an isopropyl group at the 5-position. This structural modification is significant as it influences the compound's biological activity through various mechanisms.

Anticancer Activity

Research indicates that thiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Evaluation

A study evaluated several thiazole derivatives against various cancer cell lines. The results demonstrated that modifications in the thiazole structure significantly impacted cytotoxicity. For example, derivatives with electron-donating groups at specific positions exhibited lower IC50 values, indicating higher potency against cancer cells:

| Compound | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| 9 | A-431 (skin) | 1.61 | Significant cytotoxic activity |

| 10 | Jurkat (leukemia) | 1.98 | Comparable activity to doxorubicin |

| 13 | U251 (glioblastoma) | <10 | High potency with hydrophobic interactions |

The presence of specific substituents on the thiazole ring was essential for enhancing anticancer activity. The study suggested that the isopropyl group in this compound could similarly enhance its efficacy against tumor cells due to steric and electronic effects .

Antibacterial Activity

This compound also exhibits antibacterial properties. Research has shown that thiazole derivatives can inhibit bacterial growth effectively.

Case Study: Antibacterial Efficacy

In a comparative study, several thiazole compounds were tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings were as follows:

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Description |

|---|---|---|---|

| 5a | Staphylococcus aureus | 3.9 | Inhibited >90% bacterial growth |

| 6 | Escherichia coli | >100 | No significant activity observed |

| 7 | Salmonella Typhimurium | 0.23 | Moderate activity |

The compound demonstrated potent antibacterial effects against certain strains while being less effective against others, highlighting the need for further structural optimization .

Anti-inflammatory Activity

Thiazole derivatives, including this compound, have been explored for their anti-inflammatory potential. The mechanism often involves modulation of inflammatory pathways and cytokine production.

Research Findings

In vitro studies have indicated that thiazole compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, contributing to their therapeutic potential in treating inflammatory diseases .

特性

IUPAC Name |

5-propan-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENMPXBUKLPJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440624 | |

| Record name | 5-Isopropylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101080-15-3 | |

| Record name | 5-Isopropylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(propan-2-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。